![molecular formula C18H28N2O3 B7594234 N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which plays a crucial role in regulating cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide can disrupt these processes and potentially lead to the development of new therapies for cancer and other diseases.
Biochemical and Physiological Effects
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and anti-viral properties. In vivo studies have demonstrated that N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide can reduce tumor growth and improve survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide in lab experiments is its selectivity for CK2. This allows researchers to study the specific effects of CK2 inhibition without affecting other cellular processes. However, one limitation of using N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide is its relatively low potency compared to other CK2 inhibitors. This can make it more difficult to achieve the desired level of inhibition in experiments.
Orientations Futures
There are several future directions for research on N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide. Another area of interest is the identification of new therapeutic applications for N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide, such as in the treatment of viral infections. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide and its potential clinical applications.
Méthodes De Synthèse
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide involves a multi-step process that starts with the reaction of 4-(morpholin-4-ylmethyl)aniline with pentoxyacetyl chloride in the presence of a base catalyst. The resulting product is then further purified and reacted with phenyl isocyanate to form N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide. The final product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide has been extensively studied for its potential applications in scientific research. Its selective inhibition of CK2 makes it a promising candidate for the development of new therapies for cancer, inflammation, and other diseases. N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide has also been shown to have anti-viral properties, which could be useful in the treatment of viral infections.
Propriétés
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-3-4-11-23-15-18(21)19-17-7-5-16(6-8-17)14-20-9-12-22-13-10-20/h5-8H,2-4,9-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCFAZLXLBPMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)NC1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

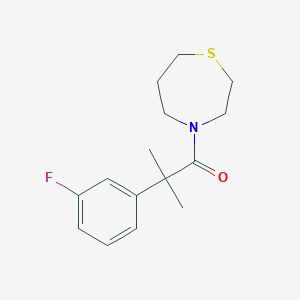
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
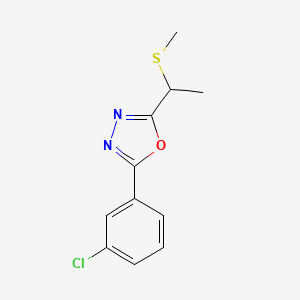
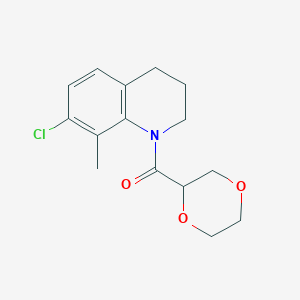
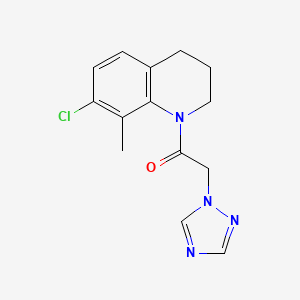
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)
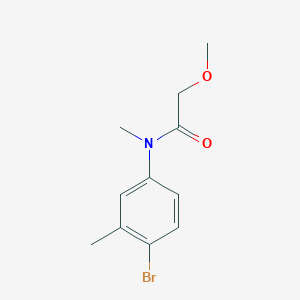
![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)
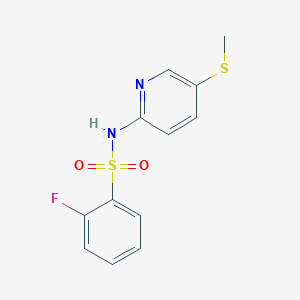
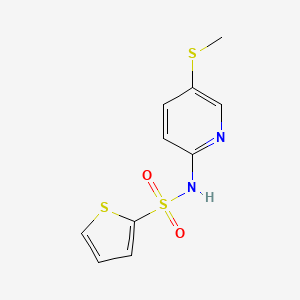
![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)